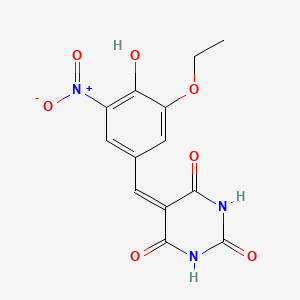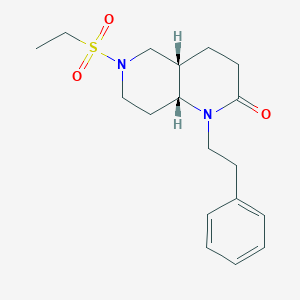![molecular formula C16H24ClN3O B5499360 N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea, commonly known as CPI-1189, is a chemical compound that has been studied extensively for its potential use in treating various medical conditions. This compound belongs to a class of drugs known as piperidine-based compounds, which have shown promise in treating a range of neurological and psychiatric disorders.
Mécanisme D'action
CPI-1189 is believed to exert its therapeutic effects by acting as a partial agonist at several different receptor sites in the brain, including dopamine D2, serotonin 5-HT1A, and muscarinic acetylcholine receptors. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that CPI-1189 has several biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of monoamine reuptake, and the activation of several signaling pathways in the brain. These effects may contribute to the compound's therapeutic potential in treating a range of medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPI-1189 is its ability to modulate several different neurotransmitter systems, which may make it a useful tool for studying the underlying mechanisms of psychiatric and neurological disorders. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental paradigms.
Orientations Futures
There are several future directions for research on CPI-1189, including the development of more potent analogs, the investigation of its effects on other signaling pathways in the brain, and the exploration of its potential use in combination with other drugs for the treatment of psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of CPI-1189 and its potential side effects.
Méthodes De Synthèse
The synthesis of CPI-1189 involves several steps, including the reaction of 2-chloroaniline with isopropylpiperidine and the subsequent reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
CPI-1189 has been studied for its potential use in treating a range of medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that CPI-1189 has the ability to modulate several neurotransmitter systems, including dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-12(2)20-9-5-6-13(11-20)10-18-16(21)19-15-8-4-3-7-14(15)17/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCHLCNKSWIFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5499282.png)
![1-methyl-9-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5499290.png)
![2-[3-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-3-oxopropyl]phenol](/img/structure/B5499302.png)
![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)


![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)